2,4,6-Triphenylpyrylium perchlorate
Overview
Description
2,4,6-Triphenylpyrylium perchlorate is an organic compound with the molecular formula C23H17ClO5. It is a pyrylium salt, characterized by a six-membered aromatic ring containing an oxygen atom. The compound is known for its vibrant color and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triphenylpyrylium perchlorate can be synthesized through several methods. One common method involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in 1,2-dichloroethane at a temperature of 70-75°C. The mixture is then refluxed for an hour, resulting in the formation of 2,4,6-triphenylpyrylium tetrafluoroborate, which can be converted to the perchlorate salt .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylpyrylium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with heterocyclic amines in dimethylformamide to form quaternary pyridinium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Dimethylformamide: Used as a solvent in substitution reactions.
Heterocyclic Amines: React with this compound to form pyridinium salts.
Major Products
Quaternary Pyridinium Salts: Formed from the reaction with heterocyclic amines.
Scientific Research Applications
2,4,6-Triphenylpyrylium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and in photochemical reactions.
Biology and Medicine: Its derivatives are studied for potential biological activities, although specific applications are still under research.
Industry: Employed in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2,4,6-triphenylpyrylium perchlorate involves its interaction with nucleophiles. In substitution reactions, the pyrylium ring acts as an electrophile, facilitating the formation of quaternary pyridinium salts. The electron-deficient nature of the pyrylium ring makes it highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyrylium Perchlorate: Similar in structure but with methyl groups instead of phenyl groups.
2,4,6-Triphenylpyrylium Tetrafluoroborate: Another pyrylium salt with a different counterion.
Uniqueness
2,4,6-Triphenylpyrylium perchlorate is unique due to its specific reactivity and the stability provided by the perchlorate ion. Its vibrant color and ability to form stable quaternary pyridinium salts make it valuable in various chemical applications.
Properties
IUPAC Name |
2,4,6-triphenylpyrylium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQSKNALFXODO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061724 | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-88-4 | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triphenylpyrylium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrylium, perchlorate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIPHENYLPYRYLIUM PERCHLORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM3CD3TVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.